molecular formula C16H15NO3 B556295 N-Benzoyl-D-phenylalanine CAS No. 37002-52-1

N-Benzoyl-D-phenylalanine

Cat. No.: B556295
CAS No.: 37002-52-1
M. Wt: 269,3 g/mole
InChI Key: NPKISZUVEBESJI-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzoyl-D-phenylalanine is a derivative of D-phenylalanine, where one of the hydrogens of the amino group has been replaced by a benzoyl group. This compound has the molecular formula C16H15NO3 and a molecular weight of 269.2952 . It is known for its role as an insulin secretagogue and hypoglycemic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzoyl-D-phenylalanine can be synthesized through the benzoylation of D-phenylalanine. The process involves the reaction of D-phenylalanine with benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction typically occurs in an organic solvent like dichloromethane or chloroform, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the benzoylation process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

1. Interaction with Pancreatic Beta-Cells

N-Benzoyl-D-phenylalanine has been shown to interact stereospecifically with the sulphonylurea receptor in pancreatic beta-cells, influencing insulin secretion. A study demonstrated that NBDP can significantly reduce K(ATP)-channel activity, which is crucial for insulin release, thus suggesting its potential role in diabetes management . The D-isomer of NBDP exhibited markedly higher potency compared to its L-isomer, indicating the importance of stereochemistry in its biological activity .

2. Neuroprotective Effects

Research has indicated that NBDP may have neuroprotective effects, particularly in models of diabetes. In neonatal streptozotocin-diabetic rats, NBDP administration resulted in the attenuation of acetylcholinesterase activity, which is often compromised in diabetic conditions. This effect was correlated with a decrease in lipid peroxidation markers, suggesting that NBDP could mitigate oxidative stress associated with hyperglycemia .

3. Modulatory Effects on Cholinesterases

Further studies have explored the modulatory effects of NBDP on cholinesterases in the retina of diabetic rats. The compound demonstrated protective effects against the decrease in both acetylcholinesterase and butyrylcholinesterase activities, which are critical for neurotransmitter regulation and cognitive functions . This suggests that NBDP might play a role in preserving neuronal health in diabetic conditions.

Toxicological Insights

1. Lipid Peroxidation and Antioxidant Activity

The compound's ability to influence lipid peroxidation levels has been a significant focus of research. In diabetic models, NBDP not only reduced acetylcholinesterase activity but also decreased markers of lipid peroxidation, indicating its potential as an antioxidant agent . This property may contribute to its neuroprotective effects and highlights its dual role as both a pharmacological agent and a potential therapeutic antioxidant.

Comprehensive Data Table

Application Mechanism Findings
Interaction with Beta-CellsBinds to sulphonylurea receptor, affecting insulin secretionReduces K(ATP)-channel activity; D-isomer more potent than L-isomer
NeuroprotectionAttenuates acetylcholinesterase activity; reduces oxidative stressDecreased lipid peroxidation markers in diabetic rats
Modulation of CholinesterasesProtects against decreases in cholinesterase activitiesSignificant increase in cholinesterase activities; potential cognitive benefits

Case Studies and Research Findings

Numerous studies have documented the effects of this compound across various experimental settings:

  • Diabetes Studies : In one study involving streptozotocin-induced diabetic rats, treatment with NBDP led to improved cholinergic function and reduced oxidative stress markers, suggesting potential therapeutic applications for diabetic complications .
  • Neurotoxicity Research : Another research highlighted the compound's protective role against neurotoxicity induced by hyperglycemia, showcasing its promise for treating diabetic neuropathy and related cognitive impairments .

Mechanism of Action

N-Benzoyl-D-phenylalanine exerts its effects primarily by acting as an insulin secretagogue. It stimulates the secretion of insulin from pancreatic beta cells, thereby lowering blood glucose levels. The compound interacts with specific receptors on the beta cells, triggering a cascade of intracellular events that lead to insulin release. The exact molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its biological activity and interaction with insulin receptors. Its role as an insulin secretagogue and hypoglycemic agent sets it apart from other similar compounds .

Biological Activity

N-Benzoyl-D-phenylalanine (NBDP) is a derivative of D-phenylalanine, notable for its potential biological activities, particularly in the context of diabetes management and neuroprotection. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₅NO₃
  • Molecular Weight : 269.2952 g/mol

NBDP is synthesized by replacing one hydrogen atom in the amino group of D-phenylalanine with a benzoyl group. This modification enhances its lipophilicity and alters its interaction with biological targets compared to its parent compound.

NBDP primarily interacts with the sulphonylurea receptor on pancreatic β-cells, influencing insulin secretion and glucose metabolism. The compound exhibits a dissociation constant (K_D) of approximately 11 µM and half-maximally effective concentrations (EC50) ranging from 2 to 4 µM for K(ATP)-channel inhibition in the absence of cytosolic nucleotides .

Key Mechanisms:

  • Insulin Secretion : NBDP enhances insulin release from pancreatic β-cells by inhibiting K(ATP) channels.
  • Lipid Metabolism : It influences lipid profiles and reduces lipid peroxidation, which is crucial in diabetic conditions .

1. Diabetes Management

Research indicates that NBDP has significant antidiabetic effects, particularly in models of streptozotocin-induced diabetes. It has been shown to:

  • Reduce fasting blood glucose levels.
  • Improve lipid profiles by lowering triglycerides and cholesterol levels .
  • Enhance glycoprotein metabolism alongside metformin, indicating a synergistic effect in managing diabetes.

2. Neuroprotective Effects

NBDP demonstrates protective effects on cholinergic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), particularly in the retina and brain under diabetic conditions. These enzymes are critical for neurotransmission and maintaining cognitive function. Studies show that NBDP treatment can prevent the decline in AChE activity associated with oxidative stress in diabetic rats .

Case Studies

  • Effect on Cholinesterases :
    • A study evaluated the impact of NBDP on AChE and BChE activities in retinal tissue from diabetic rats. The results indicated that NBDP significantly increased enzyme activities compared to untreated controls, suggesting a protective role against oxidative damage .
  • Lipid Profile Improvement :
    • In another study, NBDP was administered to diabetic rats alongside metformin. The combination therapy resulted in significant reductions in serum lipid levels and improvements in overall metabolic parameters compared to controls .

Data Tables

StudyParameters MeasuredFindings
Ashokkumar et al. (2007)AChE and BChE activityIncreased enzyme activity with NBDP treatment; protective against oxidative stress
BenchChem AnalysisLipid profile changesSignificant reduction in triglycerides and cholesterol levels with NBDP administration

Q & A

Basic Research Questions

Q. What is the molecular characterization of N-Benzoyl-D-phenylalanine, and why is this critical for experimental design?

this compound has a molecular formula of C₁₆H₁₅NO₃ and a molecular weight of 269.3 g/mol . These parameters are essential for calculating molarity in solution preparation, stoichiometric ratios in synthetic reactions, and dose standardization in pharmacological studies.

Q. In which disease models has this compound demonstrated significant therapeutic potential?

It exhibits efficacy in neonatal streptozotocin (nSTZ)-induced diabetic rat models , where it normalizes glycoprotein components (hexose, hexosamine, fucose) and enhances plasma insulin levels. Experimental designs typically involve oral administration (e.g., 50 mg/kg/day) over 4–6 weeks, with glycemic monitoring and insulin receptor analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While acute toxicity data are limited, standard precautions include:

  • Using closed systems and local exhaust ventilation to minimize airborne exposure.
  • Wearing PPE: nitrile gloves, dust masks, and safety goggles.
  • Installing safety showers and eye wash stations per industrial hygiene guidelines .

Advanced Research Questions

Q. How does this compound modulate insulin receptor binding kinetics in diabetic models?

In nSTZ-diabetic rats, it increases insulin receptor density (Bmax) and binding affinity (Kd) on erythrocyte membranes. Methodologies include:

  • Radioligand binding assays with ¹²⁵I-insulin to measure receptor occupancy.
  • Scatchard plot analysis to differentiate high-affinity (Kd₁ ~2.7 × 10⁻¹⁰ M⁻¹) and low-affinity (Kd₂ ~20 × 10⁻⁸ M⁻¹) receptor populations. Treated rats show 72.0 ± 4.2% specific insulin binding vs. 53.0 ± 3.1% in diabetic controls , indicating restored receptor functionality .

Q. What experimental design considerations are critical for comparative studies of this compound and metformin?

Key factors include:

  • Standardizing nSTZ doses (e.g., 90 mg/kg) to ensure consistent diabetic induction.
  • Implementing dual-treatment arms (monotherapy and combination groups).
  • Using colorimetric assays for glycoprotein markers (hexose, sialic acid).
  • Conducting power analysis to address variability in nSTZ models .

Q. How can researchers resolve contradictions in receptor binding data for this compound?

Contradictions in Kd values require:

  • Replicate experiments under controlled pH/temperature.
  • Competitive binding assays to exclude off-target effects.
  • Two-site Scatchard models to identify receptor subpopulations.
  • Cross-validation with β-cell electrophysiology to assess sulphonylurea receptor (SUR) interactions .

Q. What advanced techniques elucidate this compound’s interaction with pancreatic β-cell receptors?

  • Patch-clamp electrophysiology to measure K_ATP channel activity.
  • Fluorescent ligand displacement assays (e.g., using glibenclamide-BODIPY).
  • Molecular docking simulations to predict binding sites on SUR1 subunits, validated via site-directed mutagenesis .

Properties

IUPAC Name

(2R)-2-benzamido-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKISZUVEBESJI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352239
Record name N-Benzoyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37002-52-1
Record name N-Benzoyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37002-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Benzoyl-D-phenylalanine
N-Benzoyl-D-phenylalanine
N-Benzoyl-D-phenylalanine
N-Benzoyl-D-phenylalanine
N-Benzoyl-D-phenylalanine
N-Benzoyl-D-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.